molecular formula C20H15NO2S B314017 N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide

N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B314017
M. Wt: 333.4 g/mol
InChI Key: OQXVRWBIVCEEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide is a complex organic compound that belongs to the class of naphthofuran carboxamides. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of naphtho[2,1-b]furan-2-carboxylic acid, which is then reacted with 3-(methylthio)aniline under specific conditions to form the desired carboxamide. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium sulfate, and ethyl acetate. The conditions often involve refluxing the mixture and subsequent purification steps .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets. As a melanin concentrating hormone receptor 1 antagonist, it binds to this receptor and inhibits its activity, which can regulate feeding and energy homeostasis. This interaction involves pathways related to G protein-coupled receptors .

Properties

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C20H15NO2S/c1-24-15-7-4-6-14(11-15)21-20(22)19-12-17-16-8-3-2-5-13(16)9-10-18(17)23-19/h2-12H,1H3,(H,21,22)

InChI Key

OQXVRWBIVCEEMN-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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